molecular formula C10H16ClN3 B12827238 6-(Piperidin-4-yl)pyridin-3-amine hydrochloride

6-(Piperidin-4-yl)pyridin-3-amine hydrochloride

Cat. No.: B12827238
M. Wt: 213.71 g/mol
InChI Key: NNQXTCHBXVBHNQ-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yl)pyridin-3-amine hydrochloride is a chemical compound that features a piperidine ring attached to a pyridine ring, with an amine group at the 3-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yl)pyridin-3-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-aminopyridine and 4-piperidone.

    Formation of Intermediate: The 3-aminopyridine undergoes a nucleophilic substitution reaction with 4-piperidone to form an intermediate compound.

    Cyclization: The intermediate compound is then cyclized under acidic conditions to form the desired 6-(Piperidin-4-yl)pyridin-3-amine.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yl)pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Piperidin-4-yl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidin-4-yl)pyridin-3-amine hydrochloride is unique due to its specific arrangement of the piperidine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .

Properties

Molecular Formula

C10H16ClN3

Molecular Weight

213.71 g/mol

IUPAC Name

6-piperidin-4-ylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C10H15N3.ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6,11H2;1H

InChI Key

NNQXTCHBXVBHNQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=C(C=C2)N.Cl

Origin of Product

United States

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